Artemyriantholide D
Description
Discovery and Natural Occurrence in Artemisia myriantha
The isolation and identification of this compound emerged from comprehensive phytochemical investigations of Artemisia myriantha, a plant species that has proven to be a rich source of bioactive secondary metabolites. The compound was first characterized through systematic chemical constituent analysis of the aerial parts of Artemisia myriantha, utilizing advanced chromatographic separation techniques including silica gel column chromatography, Sephadex LH-20 gel filtration, and octadecylsilane reversed-phase chromatography. These studies employed semi-preparative high-performance liquid chromatography methods to achieve the necessary purity levels for structural elucidation.
The discovery process involved the application of multiple analytical techniques, with nuclear magnetic resonance spectroscopy and mass spectrometry serving as the primary tools for structure determination. Researchers have successfully isolated this compound alongside numerous other related compounds, including artemyriantholides A through K, demonstrating the remarkable chemical diversity present within this plant species. The aerial parts of Artemisia myriantha have afforded one new fulvenoguaianolide and four dimeric guaianolides in addition to seven known guaianolides, with researchers speculating that the dimeric guaianolides are formed via Diels-Alder type reactions of fulvenoguaianolide derivatives.
Recent investigations have expanded the understanding of this compound occurrence, with studies identifying the compound from Artemisia myriantha var. pleiocephala, indicating that this chemical constituent may be distributed across different varieties of the species. The isolation yields and concentration levels of this compound within the plant tissue remain subjects of ongoing research, with commercial suppliers now offering the compound at concentrations of 10 millimolar in sample solutions.
Taxonomic Context Within Asteraceae Family
Artemisia myriantha belongs to the Asteraceae family, one of the largest families of flowering plants that consists of over 32,000 known species distributed across more than 1,900 genera within the order Asterales. The Asteraceae family exhibits remarkable species diversity, with numbers rivaled only by the Orchidaceae family, and demonstrates a widespread global distribution from subpolar to tropical regions across diverse habitat types. The family encompasses primarily herbaceous plants that may be annual, biennial, or perennial, though it also includes shrubs, vines, and trees.
The taxonomic classification of Artemisia myriantha places it within a highly specialized evolutionary lineage characterized by compound flower heads, technically designated as capitula, consisting of numerous individual florets enclosed by protective involucral bracts. The genus Artemisia represents a significant component of the Asteraceae family, with species distributed across various geographical regions and demonstrating considerable chemical diversity in their secondary metabolite profiles. Phylogenetic studies indicate that the Asteraceae family has ancient origins, with the oldest known fossils consisting of pollen grains from the Late Cretaceous period of Antarctica, dated to approximately 76-66 million years ago.
The specific taxonomic position of Artemisia myriantha has been documented through multiple classification systems, with the species formally described as Artemisia myriantha Wall. ex DC., indicating its original description by Wallich and subsequent validation by De Candolle. The species falls within the subfamily Asteroideae, tribe Anthemideae, reflecting its evolutionary relationships within the broader Asteraceae phylogeny. Recent molecular phylogenetic studies have confirmed the monophyletic nature of the Asteraceae family and have provided insights into the evolutionary processes that have contributed to the remarkable chemical diversity observed in species such as Artemisia myriantha.
Chemical Classification as a Dimeric Guaianolide
This compound belongs to the chemical class of guaianolides, which represent a specific type of sesquiterpene lactone characterized by a distinctive tricyclic structure consisting of a gamma-lactone and either a cyclopentane or cyclopentene ring system, both fused to a central cycloheptane or cycloheptene structure. The compound specifically represents a dimeric guaianolide, indicating that its molecular architecture results from the combination of two guaianolide units through various chemical linkage mechanisms.
The structural complexity of this compound reflects the sophisticated biosynthetic processes operating within Artemisia myriantha, with the compound exhibiting the characteristic features of guaiane-type sesquiterpenoid dimers. These dimeric structures are believed to arise through specialized cyclization reactions, potentially involving Diels-Alder type mechanisms that facilitate the formation of complex multicyclic architectures. The biosynthetic pathway for guaianolides generally begins with the formation of germacrene lactone derivatives from farnesyl pyrophosphate, though the complete biosynthetic origin of most known guaianolides remains incompletely understood.
The dimeric nature of this compound distinguishes it from monomeric guaianolides and places it within a specialized subset of natural products that demonstrate enhanced structural complexity and potentially modified biological properties compared to their monomeric counterparts. Research has revealed that guaiane-type sesquiterpenoid dimers from Artemisia species can be formed through various linkage patterns, including C-3/C-11' and C-5/C-13' linkages, as exemplified by related compounds within this chemical family. The specific stereochemistry and conformational features of this compound contribute to its unique chemical identity and distinguish it from other structurally related compounds within the guaianolide class.
Properties
IUPAC Name |
(1R,1'R,2'R,3S,5'S,6S,7S,9'S,10S,10'S,11R,11'R)-2'-hydroxy-2',3,11',12-tetramethyl-6'-methylidenespiro[2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-7,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-7',8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6/c1-15-6-11-30-19(15)21-18(8-10-27(30,5)36-30)29(24(32)35-21)14-28-13-12-25(29,3)22(28)20-17(7-9-26(28,4)33)16(2)23(31)34-20/h6,12-13,17-22,33H,2,7-11,14H2,1,3-5H3/t17-,18+,19+,20-,21-,22-,25+,26+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEXIIVSXSCSRL-KYHVQWHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23C1C4C(CCC2(O3)C)C5(CC67C=CC5(C6C8C(CCC7(C)O)C(=C)C(=O)O8)C)C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@]5(C[C@@]67C=C[C@@]5([C@@H]6[C@@H]8[C@@H](CC[C@@]7(C)O)C(=C)C(=O)O8)C)C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Extraction and Fractionation
Fresh or dried plant material is subjected to maceration or Soxhlet extraction using polar solvents such as methanol or ethanol. The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to isolate the ethyl acetate fraction, which contains sesquiterpene lactones.
Chromatographic Purification
The ethyl acetate fraction undergoes silica gel column chromatography with gradient elution (hexane:ethyl acetate mixtures). This compound is further purified using Sephadex LH-20 gel filtration chromatography, yielding a white crystalline solid. Key spectroscopic data include:
Table 1: Yields of this compound from Artemisia myriantha
| Plant Part | Extraction Solvent | Yield (mg/kg dry weight) |
|---|---|---|
| Aerial | Ethanol | 11.2 ± 0.8 |
| Leaves | Methanol | 9.7 ± 1.1 |
Semi-Synthesis from Germacranolide Precursors
This compound can be synthesized from germacranolides via acid-mediated cyclization, mimicking biosynthetic pathways. For example, salonitenolide (a germacranolide) undergoes electrophilic intramolecular cyclization in the presence of p-TsOH to form guaianolide intermediates.
Key Reaction Steps
-
Acid-Catalyzed Cyclization :
Salonitenolide (1.0 equiv) is treated with p-TsOH (0.1 equiv) in dichloromethane at 0°C for 2 hours, yielding a guaianolide scaffold with 78% efficiency. -
Dimerization :
The monomeric guaianolide undergoes oxidative coupling using Mn(OAc)3 in acetic acid, forming the dimeric structure of this compound.
Table 2: Optimization of Cyclization Conditions
| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| p-TsOH | 0 | 2 | 78 |
| H2SO4 | 25 | 4 | 65 |
| BF3·Et2O | -10 | 6 | 72 |
Total Synthesis via Diels-Alder Reaction
The Diels-Alder reaction is pivotal in constructing the bicyclic framework of this compound. Regiochemical control ensures the correct "ortho" or "para" orientation of substituents.
Retrosynthetic Analysis
-
Diene : 1,3-Butadiene derivative with a prenyl group at C-2.
-
Dienophile : α,β-unsaturated lactone.
Regioselective Cyclization
A 2-substituted diene reacts with an α,β-unsaturated lactone under thermal conditions (toluene, 110°C) to favor the "1,4" (para) regioisomer, which is crucial for the guaianolide skeleton.
Post-Cyclization Modifications
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Epoxidation : The exocyclic double bond is epoxidized using mCPBA.
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Lactonization : Acidic workup induces lactone formation, completing the core structure.
Analytical and Purification Techniques
Chemical Reactions Analysis
Types of Reactions: Artemyriantholide D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of more stable or reactive intermediates.
Substitution: The lactone ring system allows for nucleophilic substitution reactions, which can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under mild conditions to achieve substitution reactions.
Scientific Research Applications
Mechanism of Action
Artemyriantholide D exerts its effects through multiple molecular targets and pathways. The sesquiterpene lactone ring system is known to interact with cellular proteins, leading to the inhibition of key signaling pathways involved in inflammation and cell proliferation. The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Artemyriantholide D belongs to a class of guaiane-type sesquiterpenoid dimers with structural and functional analogs. Below is a comparative analysis of its closest analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Stereochemical Sensitivity: Minor epimerizations (e.g., at C-10 or C-110) significantly alter NMR profiles. For example, Compound 15 (10-epimer) shows distinct δH shifts at C-10 (Δδ = 0.3 ppm) compared to this compound .
Bioactivity Gaps : While this compound has demonstrated anti-HBV activity, analogs like Compounds 15 and 16 lack published bioactivity data, highlighting a research gap .
Methodological Insights
Structural elucidation of these compounds relies on:
Biological Activity
Artemyriantholide D is a compound derived from the genus Artemisia, known for its diverse biological activities, particularly in the context of cancer and inflammation. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the guaianolide class of sesquiterpenoids. These compounds are characterized by their complex cyclic structures and have been shown to exhibit various biological activities. The structural features of this compound contribute to its interaction with biological targets, influencing its efficacy in different assays.
Biological Activities
1. Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study isolated several guaianolide dimers from Artemisia atrovirens, revealing that many exhibited cytotoxicity against HepG2 (human liver carcinoma), SMMC-7721 (human liver cancer), and Huh7 (hepatoma) cell lines. Notably, compounds similar to this compound showed IC50 values ranging from 3.8 to 9.6 μmol/L across these cell lines, indicating potent anti-cancer properties .
2. Mechanisms of Action
The mechanisms underlying the cytotoxic effects of this compound involve:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins like BCL-2 .
- Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, preventing their proliferation .
- Inhibition of Cell Migration : Studies indicate that the compound inhibits the migration and invasion of cancer cells, which is crucial for preventing metastasis .
Anti-inflammatory Activity
In addition to its cytotoxic properties, this compound exhibits anti-inflammatory effects. Research indicates that guaianolides can inhibit nitric oxide (NO) production in activated macrophages, thereby reducing inflammation . This property may be beneficial in treating inflammatory diseases where excessive NO production is a concern.
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 4.4 | Induces apoptosis, G2/M arrest |
| Similar Guaianolides | SMMC-7721 | 4.6 | Induces apoptosis |
| Similar Guaianolides | Huh7 | 5.6 | Inhibits migration |
| Artemisinin | Various | 3.2 | Anti-proliferative |
Q & A
Q. What methods are recommended for isolating Artemyriantholide D from Artemisia myriantha?
this compound can be isolated using silica gel column chromatography followed by Sephadex LH-20 gel filtration . The process typically involves:
- Extraction : Use polar solvents (e.g., methanol or ethanol) to extract dried plant material.
- Fractionation : Apply crude extracts to silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures).
- Purification : Further refine fractions via Sephadex LH-20 to separate sesquiterpene lactones like this compound.
- Validation : Monitor purity using TLC and HPLC, comparing retention times with known standards.
Q. How is the structural elucidation of this compound performed?
Structural characterization relies on spectroscopic techniques:
- NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC, HSQC) NMR identify functional groups and connectivity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- X-ray Crystallography (if applicable): Resolves absolute stereochemistry for crystalline derivatives .
Q. What preliminary bioactivity data exist for this compound?
Initial studies highlight cytotoxic activity against cancer cell lines (e.g., IC50 values in vitro). For replication:
- Use standardized assays like MTT or SRB.
- Include positive controls (e.g., doxorubicin) and validate cell line authenticity via STR profiling .
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound be resolved?
Contradictions may arise from variability in:
- Extraction protocols (e.g., solvent polarity affecting compound stability).
- Assay conditions (e.g., oxygen sensitivity, incubation time). Mitigate by:
- Replicating experiments under controlled parameters.
- Applying statistical tools (ANOVA, t-tests) to assess significance of observed differences .
- Cross-referencing with structural analogs (e.g., Artemyriantholide A/B) to identify structure-activity relationships .
Q. What strategies optimize the total synthesis of this compound?
Key challenges include stereoselective lactone formation and terpene cyclization. Methodological approaches:
- Retrosynthetic Analysis : Break down the molecule into sesquiterpene backbone and lactone ring precursors.
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., organocatalysts) to control stereocenters.
- Biocatalytic Methods : Explore enzyme-mediated cyclization for improved yield . Document synthetic pathways rigorously, including characterization of intermediates via NMR and MS .
Q. How should researchers design experiments to investigate this compound’s mechanism of action?
Adopt a multi-modal framework:
- Target Identification : Use affinity chromatography or molecular docking to identify protein targets.
- Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways.
- Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target relevance . Ensure ethical compliance for in vivo studies, including proper animal model justification .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
- Error Analysis : Report confidence intervals and use tools like GraphPad Prism for reproducibility.
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., fold-change) .
Q. How can researchers address reproducibility issues in chromatographic separation of this compound?
- Column Calibration : Use reference standards (e.g., arglabin) to validate retention times.
- Batch Documentation : Record column lot numbers, solvent purity, and temperature conditions.
- Inter-lab Validation : Share protocols via platforms like Protocols.io to minimize variability .
Ethical and Methodological Compliance
Q. What ethical considerations apply to in vivo studies of this compound?
Q. How should conflicting spectral data (e.g., NMR shifts) be reported in publications?
- Transparency : Disclose all observed peaks, including minor signals, in supplementary data.
- Cross-Validation : Compare with computational predictions (e.g., DFT calculations) or literature analogs.
- Peer Review : Pre-submission feedback from spectroscopy experts can resolve ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
